molecular formula C30H25N5O B6564220 N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946243-95-4

N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B6564220
CAS RN: 946243-95-4
M. Wt: 471.6 g/mol
InChI Key: BEGLCZIKZAWLQB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of a substituted aldehyde with ethyl acetoacetate and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further studies on its neuroprotective and anti-inflammatory properties . It could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mechanism of Action

Target of Action

It is structurally similar to imatinib , a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.

Mode of Action

The mode of action of this compound is likely to involve binding to its target enzyme, inhibiting its activity. This is similar to how Imatinib works, as it binds to an inactive Abelson tyrosine kinase domain, inhibiting its activity . The binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Result of Action

Based on its potential role as a tyrosine kinase inhibitor, it could potentially inhibit cell signaling, growth, and division, similar to the effects of imatinib .

properties

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N5O/c1-21-20-28(32-25-10-6-3-7-11-25)35-30(31-21)34-27-18-16-26(17-19-27)33-29(36)24-14-12-23(13-15-24)22-8-4-2-5-9-22/h2-20H,1H3,(H,33,36)(H2,31,32,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGLCZIKZAWLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide

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